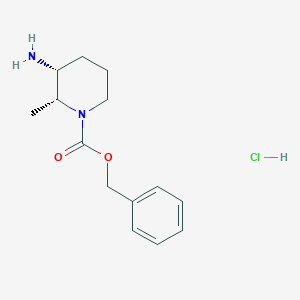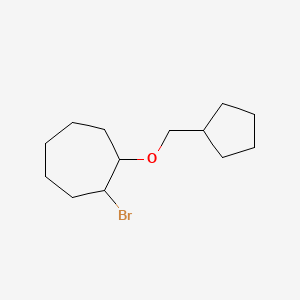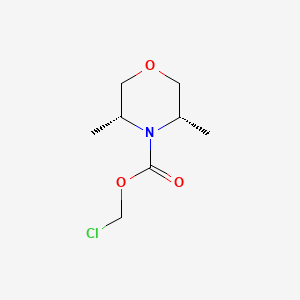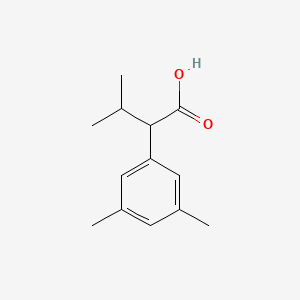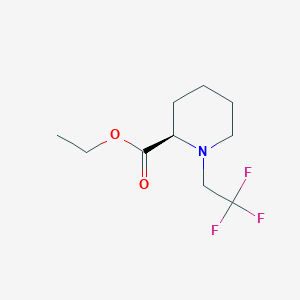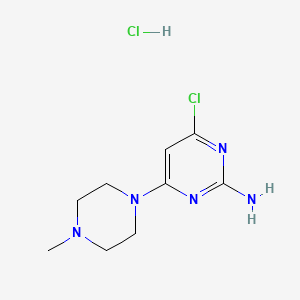
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C9H14ClN5. It is a derivative of pyrimidine and piperazine, and it is often used in scientific research due to its unique chemical properties .
Métodos De Preparación
The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride typically involves the reaction of 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or chromatography . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products and intermediates
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor binding, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride can be compared with other similar compounds, such as:
- 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidin-2-amine
- This compound hydrate
- 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
These compounds share similar chemical structures but may differ in their specific functional groups or physical properties. The uniqueness of this compound lies in its specific combination of pyrimidine and piperazine moieties, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H15Cl2N5 |
|---|---|
Peso molecular |
264.15 g/mol |
Nombre IUPAC |
4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H14ClN5.ClH/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8;/h6H,2-5H2,1H3,(H2,11,12,13);1H |
Clave InChI |
ANNGRMPYRQRFDK-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


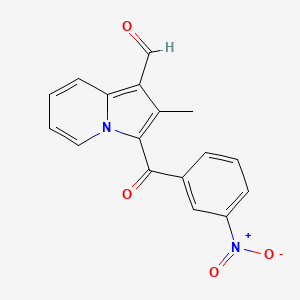

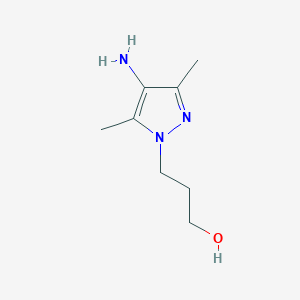
![3-[(1-Aminopropan-2-YL)oxy]propan-1-OL](/img/structure/B13074421.png)
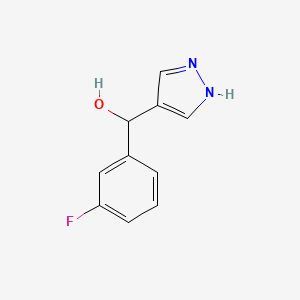
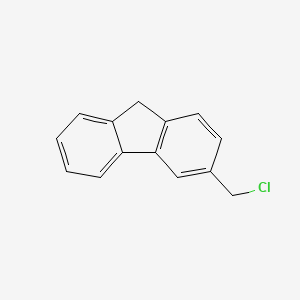
![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)
